2-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-10-14(11(2)23-20-10)8-17(22)19-9-12-7-16(24-21-12)13-5-3-4-6-15(13)18/h3-7H,8-9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKULPUOZPQVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 325.35 g/mol
- IUPAC Name : this compound
This compound features two isoxazole rings and an acetamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The isoxazole moieties are known to influence the binding affinity and selectivity towards these targets, potentially modulating their activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results showed:
These findings indicate that the compound possesses cytotoxic effects that could be harnessed for cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it demonstrated significant inhibition of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy:
This inhibition suggests that the compound may have applications in immunomodulation or as an antimalarial agent due to its effects on Plasmodium falciparum DHODH.
Study on Anticancer Effects
In a study published in Cancer Research, researchers investigated the anticancer efficacy of this compound in vivo using xenograft models. The treatment resulted in a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : 150 mm³
- Treated Group Tumor Size : 70 mm³
This study underscores the therapeutic potential of the compound in cancer treatment protocols .
Study on Antimicrobial Properties
A recent investigation into the antimicrobial effects highlighted the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death. This was particularly evident in biofilm-forming strains, suggesting a dual mechanism of action .
Aplicaciones Científicas De Investigación
Structure and Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The compound features two isoxazole rings, which are known for their diverse biological activities.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Isoxazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the isoxazole structure can enhance the potency against specific cancers, such as breast and lung cancer.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells. The results demonstrated an IC50 value of approximately 15 µM for HeLa cells, indicating significant inhibitory effects on cell proliferation.
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Isoxazoles have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, compounds structurally similar to this one were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Enzyme Inhibition
Isoxazole derivatives are known to inhibit various enzymes involved in critical metabolic pathways. This compound's ability to modulate enzyme activity could be beneficial in treating diseases related to metabolic dysfunction.
Table 2: Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize the properties of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural and Functional Comparisons
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (): Structural Features: Incorporates a 2-oxoindolin-3-ylidene group and a 3-fluoroisoxazole, differing in the absence of a fluorophenyl substituent. Activity: Reported with a numerical value of 6.554 (hypothesized as a biological activity score or logP value), suggesting lower lipophilicity or potency compared to the target compound .
(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ():
- Structural Features : Replaces fluorine with a hydroxyl group on the isoxazole ring, increasing polarity.
- Activity : Displays a higher value (6.815 ) compared to its fluorinated analog, possibly indicating improved solubility or altered receptor interaction .
- Key Difference : Hydroxyl groups may confer hydrogen-bonding capacity, enhancing interactions with hydrophilic binding pockets.
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Structural Features: Features a diphenylhexane backbone and dimethylphenoxy group, diverging significantly from the isoxazole-centric architecture of the target compound. Activity: Amino and hydroxy groups on the hexane chain likely improve water solubility, while the dimethylphenoxy group may enhance membrane permeability .
Physicochemical and Pharmacokinetic Insights
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Key Substituents | Hypothesized Bioactivity Trend |
|---|---|---|---|---|
| This compound | ~345.35 | ~2.8* | 2-Fluorophenyl, 3,5-dimethylisoxazole | Moderate lipophilicity |
| (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide | ~396.37 | 6.554 | 2-Oxoindolin-3-ylidene, 3-fluoroisoxazole | Lower target affinity? |
| (E)-N-(3-Hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide | ~394.35 | 6.815 | Hydroxyisoxazole, indolinone | Enhanced solubility |
| N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | ~508.61 | ~3.5* | Diphenylhexane, dimethylphenoxy | High membrane permeability |
Critical Analysis
- Fluorine vs. Hydroxyl Substitution : Fluorine in the target compound likely enhances metabolic stability and lipophilicity compared to hydroxylated analogs, which may improve blood-brain barrier penetration .
- Isoxazole vs.
- Steric and Electronic Effects : The 3,5-dimethylisoxazole in the target compound may sterically hinder enzymatic degradation, while the 2-fluorophenyl group introduces electron-withdrawing effects, altering electronic distribution .
Métodos De Preparación
Cyclocondensation Approaches
The 3,5-dimethylisoxazole ring is typically constructed via [3+2] cycloaddition between dimethylacetylene dicarboxylate and hydroxylamine derivatives. A patent-pending method (US9393232B2) demonstrates:
- Halogenoxime intermediates : Chloroximes react with trifluoropropene derivatives under basic conditions to form 3,5-disubstituted isoxazoles with >90% regioselectivity.
- Ester hydrolysis : Subsequent saponification of methyl 3,5-dimethylisoxazole-4-carboxylate using NaOH/MeOH at 0°C yields the carboxylic acid precursor (68% yield).
Side-Chain Elaboration
Conversion to the acetic acid derivative employs Claisen condensation or malonate alkylation:
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkylation | Diethyl malonate, NaH | THF, 0°C→rt, 12h | 75% | |
| Hydrolysis | 6M HCl | Reflux, 4h | 89% |
These methods provide multigram quantities of 2-(3,5-dimethylisoxazol-4-yl)acetic acid, crucial for large-scale applications.
Preparation of 5-(2-Fluorophenyl)Isoxazol-3-yl)Methylamine
Regioselective Isoxazole Formation
The 5-aryl isoxazole core is synthesized via Huisgen-type [3+2] cycloaddition:
- Nitrile oxide generation : 2-Fluorobenzaldehyde oxime undergoes chlorination with NCS to form the corresponding chloroxime.
- Cycloaddition : Reaction with propargyl alcohol in EtOAc/NaHCO₃ produces 5-(2-fluorophenyl)isoxazol-3-yl)methanol (84–96% yield).
Mechanistic Insight : DFT calculations (RI-BP86) confirm that transition state TS2 (ΔG‡ = 23.0 kcal/mol) favors 3-substitution due to reduced steric clash between fluorophenyl and methyl groups.
Amine Functionalization
Conversion to the methylamine derivative involves a three-step sequence:
- Methylation : Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C (92% yield)
- Azide substitution : NaN₃, DMF, 80°C, 8h (85% yield)
- Staudinger reduction : PPh₃, THF/H₂O, rt, 2h (94% yield)
This route avoids over-reduction issues observed with catalytic hydrogenation methods.
Amide Bond Formation Strategies
Acyl Chloride Mediated Coupling
Activation of 2-(3,5-dimethylisoxazol-4-yl)acetic acid with oxalyl chloride (2.5 eq) in DCE/DMF produces the corresponding acyl chloride in situ:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 20°C | |
| Time | 1h | |
| Yield | 81% |
Reaction with 5-(2-fluorophenyl)isoxazol-3-yl)methylamine (1.1 eq) in presence of N-ethylmorpholine (3 eq) affords the target acetamide.
Carbodiimide-Based Coupling
Alternative method using EDC/HOBt system demonstrates improved functional group tolerance:
| Reagent | Equiv | Solvent | Temp | Time | Yield | |
|---|---|---|---|---|---|---|
| EDC | 1.2 | DMF | 22°C | 18h | 78% | |
| HOBt | 1.2 | CH₂Cl₂ | 20°C | 5h | 68% |
Critical Comparison :
- Acyl chloride route offers faster reaction times (<2h vs 5–18h)
- Carbodiimide method avoids acidic work-up, preserving acid-sensitive isoxazole rings
Process Optimization and Scale-Up
Purification Challenges
Chromatographic purification of the final acetamide requires careful solvent selection:
| Solvent System | Purity | Recovery | |
|---|---|---|---|
| Hexane/EtOAc (3:1) | 95% | 82% | |
| CH₂Cl₂/MeOH (50:1) | 99% | 75% |
Alternative Activation Methods
Recent advances demonstrate the utility of mixed anhydrides for large-scale production:
Isobutyl chloroformate activation :
T3P®-mediated coupling :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.85 (d, J=7.8 Hz, 2H, Ar-H)
- δ 6.72 (s, 1H, isoxazole-H)
- δ 4.52 (d, J=5.1 Hz, 2H, CH₂N)
- δ 2.41 (s, 6H, 2×CH₃)
HRMS (ESI+) :
Purity Assessment
HPLC analysis under orthogonal conditions confirms >99% purity:
| Column | Mobile Phase | Retention |
|---|---|---|
| C18 | ACN/H₂O (70:30) | 8.2 min |
| HILIC | MeOH/NH₄OAc | 12.7 min |
Q & A
Q. What are the established synthetic routes for preparing 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide?
The synthesis typically involves multi-step routes:
- Isoxazole Ring Formation : Cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., fluorophenyl-substituted alkynes) generate the isoxazole core. highlights cycloaddition as a key step for isoxazole derivatives .
- Acetamide Coupling : The acetamide moiety is introduced via nucleophilic substitution. For example, reacting chloroacetyl intermediates with amines (e.g., (5-(2-fluorophenyl)isoxazol-3-yl)methylamine) in dimethylformamide (DMF) with potassium carbonate as a base (see for analogous methods) .
- Purification : TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion, followed by recrystallization from DMF/acetic acid mixtures () .
Q. How is structural characterization performed for this compound?
- Spectroscopic Techniques :
- ¹H NMR : Aromatic protons (δ 6.9–7.5 ppm) and methyl groups (δ 3.8 ppm for OCH₃) confirm substituents () .
- IR : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3044 cm⁻¹ (aromatic C-H) validate the acetamide and aryl groups () .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight () .
- Elemental Analysis : Discrepancies in calculated vs. found values (e.g., C: 53.1% vs. 54.21%) highlight potential impurities, necessitating further purification () .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- In Vitro Screening :
- Antimicrobial Activity : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus) () .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage models () .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety margins () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation :
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify critical functional groups () .
Q. What computational strategies predict target binding and pharmacokinetics?
Q. How can reaction conditions be optimized for scalable synthesis?
Q. How do contradictory spectral or bioactivity data arise, and how are they resolved?
- Data Contradictions :
- Resolution Strategies :
- Replicate experiments under controlled conditions.
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) () .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
